molecular formula C4H11N3O3 B3334099 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate CAS No. 335081-01-1

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate

Cat. No.: B3334099
CAS No.: 335081-01-1
M. Wt: 150.14 g/mol
InChI Key: MEJYXFHCRXAUIL-VZHAHHFWSA-N
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Description

It plays a crucial role in the recycling of adenosine triphosphate (ATP), which is essential for energy production in cells. This compound is widely used as a nutritional supplement, particularly in the field of sports and bodybuilding, due to its ability to enhance muscle mass and improve athletic performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate typically involves the reaction of sarcosine (N-methylglycine) with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration. The final product is then dried and packaged for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form creatinine, a cyclic derivative.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Substitution Reagents: Acyl chlorides or anhydrides for acylation reactions.

Major Products Formed

    Creatinine: Formed through oxidation.

    Acylated Derivatives: Formed through substitution reactions with acyl chlorides or anhydrides.

Scientific Research Applications

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in various chemical reactions.

    Biology: Studied for its role in cellular energy metabolism and muscle physiology.

    Medicine: Investigated for its potential therapeutic effects in conditions like muscular dystrophy and neurodegenerative diseases.

    Industry: Used as an additive in health care products and nutritional supplements

Mechanism of Action

The primary mechanism of action of 2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate involves its conversion to phosphocreatine in muscle cells. This reaction is catalyzed by the enzyme creatine kinase. Phosphocreatine serves as a rapid source of high-energy phosphate groups to regenerate ATP from adenosine diphosphate (ADP) during intense physical activity . This process helps maintain energy levels in cells, particularly in muscle and brain tissues.

Comparison with Similar Compounds

Similar Compounds

    Creatinine: A cyclic derivative of creatine, formed through the oxidation of creatine.

    Glycine: An amino acid structurally similar to creatine but lacks the guanidino group.

    Arginine: An amino acid that serves as a precursor in the biosynthesis of creatine

Uniqueness

2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate is unique due to its ability to rapidly regenerate ATP, making it highly effective in enhancing muscle performance and recovery. Unlike other amino acids, it directly participates in the energy metabolism process, providing immediate benefits during high-intensity activities .

Properties

IUPAC Name

2-[(C-aminocarbonimidoyl)-methylamino]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i4+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYXFHCRXAUIL-VZHAHHFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[13C](=N)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584301
Record name N-(~13~C)Carbamimidoyl-N-methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335081-01-1
Record name N-(~13~C)Carbamimidoyl-N-methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 335081-01-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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